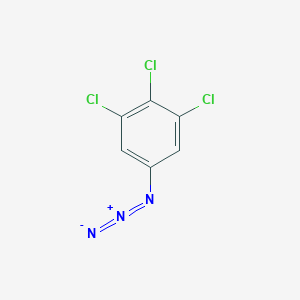
ethyl (3R)-3-aminohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R)-3-aminohexanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexanoate chain, with an ethyl ester functional group at the terminal end
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl (3R)-3-nitrohexanoate, which can be prepared by nitration of ethyl hexanoate followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl (3R)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Acyl chlorides or anhydrides can react with the amino group to form amides under mild conditions.
Major Products Formed
Oxidation: Formation of nitrohexanoate derivatives.
Reduction: Formation of ethyl (3R)-3-aminohexanol.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
Ethyl (3R)-3-aminohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of ethyl (3R)-3-aminohexanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. The amino group can form hydrogen bonds or ionic interactions with the enzyme, facilitating the reaction.
In drug development, this compound may be designed to target specific molecular pathways or receptors. The ester group can be hydrolyzed in vivo to release the active amino acid, which can then interact with its target.
類似化合物との比較
Ethyl (3R)-3-aminohexanoate can be compared to other amino esters such as ethyl (3S)-3-aminohexanoate and ethyl (3R)-3-aminopentanoate. These compounds share similar structural features but differ in the length of the carbon chain or the stereochemistry of the amino group.
Similar Compounds
Ethyl (3S)-3-aminohexanoate: Similar structure but with different stereochemistry.
Ethyl (3R)-3-aminopentanoate: Similar structure but with a shorter carbon chain.
Ethyl (3R)-3-aminobutanoate: Similar structure but with an even shorter carbon chain.
This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions in biological systems.
特性
CAS番号 |
103189-64-6 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
ethyl (3R)-3-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChIキー |
FJAZKEFQZOZJJO-SSDOTTSWSA-N |
異性体SMILES |
CCC[C@H](CC(=O)OCC)N |
正規SMILES |
CCCC(CC(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)

![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)

![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)


![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)

